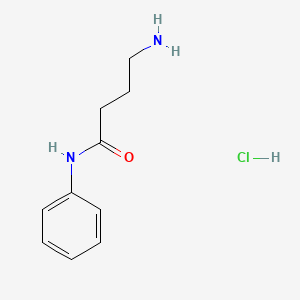

4-amino-N-phenylbutanamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-N-phenylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(13)12-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGWTOMHEWGGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-phenylbutanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobutyric acid and aniline.

Condensation Reaction: The amino group of 4-aminobutyric acid reacts with the aniline to form 4-amino-N-phenylbutanamide.

Hydrochloride Formation: The resulting 4-amino-N-phenylbutanamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include additional purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

4-amino-N-phenylbutanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-amino-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical and Application-Based Comparisons

Stability and Reactivity

- This compound: The amide group confers resistance to hydrolysis under physiological conditions compared to esters or carboxylic acids. This stability is advantageous in drug formulations requiring prolonged shelf life .

- (R)-4-Amino-3-phenylbutyric acid hydrochloride: The carboxylic acid group increases polarity, enhancing solubility in polar solvents but reducing membrane permeability .

Pharmacological Relevance

- Chirality in (R)-4-Amino-3-phenylbutyric acid hydrochloride: The chiral center may lead to enantioselective interactions in biological systems, such as binding to receptors or enzymes .

- 4-(Dimethylamino)butanoic acid hydrochloride: The tertiary amine and carboxylic acid create amphiphilic properties, suggesting applications in surfactant chemistry or as a buffer component .

Limitations and Challenges

- Solubility Trade-offs: Compounds like Methyl 4-amino-4-phenylbutanoate hydrochloride balance lipophilicity (beneficial for blood-brain barrier penetration) with reduced aqueous solubility .

- Stereochemical Complexity: The (R)-isomer of 4-amino-3-phenylbutyric acid requires enantioselective synthesis, increasing production costs .

Biological Activity

4-Amino-N-phenylbutanamide hydrochloride, also known as N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C12H19ClN2O

- Molecular Weight : 242.75 g/mol

- Structure : The compound features an amide group, enhancing its solubility and reactivity in biological systems.

Research indicates that this compound interacts with various neurotransmitter systems. Its structural similarity to other bioactive compounds suggests potential therapeutic implications in treating neurological disorders. Key mechanisms include:

- Neurotransmitter Modulation : It may influence the activity of receptors within the central nervous system, potentially offering neuroprotective effects.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, affecting signal transduction pathways crucial for neuronal function.

Neuroprotective Effects

Preliminary studies have highlighted the compound's potential in neuroprotection. It has been investigated for its ability to modulate neuroprotective pathways, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial and Anti-inflammatory Activities

Recent studies have also explored the antimicrobial properties of similar compounds. For instance, derivatives containing the 4-amino-N-phenylbutanamide moiety have exhibited significant inhibition of inflammatory cytokines like IL-1β and IL-6, suggesting a broader range of biological activity beyond neuroprotection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-aminoethyl)-4-methylbutanamide | C12H19ClN2O | Methyl group substitution affecting activity |

| 4-Amino-N-phenylbutanamide | C10H14N2O | Lacks aminoethyl side chain |

| 4-(2-Aminoethyl)aniline hydrochloride | C10H14ClN | Contains an aniline structure |

The uniqueness of this compound lies in its specific side chain configuration, which appears to enhance its neuroprotective effects compared to other compounds listed above.

Case Studies and Research Findings

- Neuroprotective Studies : A study demonstrated that this compound could significantly influence synaptic transmission and neuronal survival under stress conditions, indicating its potential role in neurodegenerative disease management.

- Cytokine Inhibition : In vitro assays showed that derivatives containing this amide moiety effectively reduced mRNA levels of inflammatory cytokines without inducing hepatotoxicity, suggesting a safe therapeutic profile for inflammatory conditions .

- Receptor Binding Studies : Interaction studies revealed that the compound binds selectively to certain neurotransmitter receptors, modulating their activity and influencing overall neuronal health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-amino-N-phenylbutanamide hydrochloride?

- Methodology : The synthesis typically involves amidation between 4-aminophenyl derivatives (e.g., 4-aminobenzoic acid) and butanoyl chloride derivatives. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis. Maintain temperatures between 0–5°C during acyl chloride addition to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves purity. For complex mixtures, column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic and analytical techniques:

- NMR : and NMR confirm the presence of the phenyl, amide, and amino groups. A singlet at δ 2.3–2.5 ppm corresponds to the methylene protons adjacent to the amide .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows a molecular ion peak at m/z 237.1 (M+H) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodology :

- Oxidative Sensitivity : The amino group is prone to oxidation. Store under inert gas (argon) at –20°C in amber vials .

- pH Stability : Assess degradation via HPLC at pH 2–8. The compound is stable in acidic conditions (pH 4–6) but degrades in basic media due to amide hydrolysis .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter systems, and what experimental models validate these effects?

- Methodology :

- In Vitro Receptor Binding : Use radioligand assays (e.g., -dopamine displacement in rat striatal membranes) to assess affinity for dopamine receptors .

- Functional Assays : Measure cAMP modulation in HEK-293 cells expressing serotonin receptors (5-HT) to evaluate agonism/antagonism .

Q. How can researchers resolve contradictions in reported solubility and bioavailability data for this compound?

- Methodology :

- Solubility Profiling : Use shake-flask method with UV detection across solvents (e.g., water, DMSO). Discrepancies may arise from polymorphic forms; characterize via X-ray diffraction .

- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models. LC-MS/MS quantifies plasma concentrations, correcting for first-pass metabolism effects .

Q. What role does stereochemistry play in the biological activity of this compound enantiomers?

- Methodology :

- Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., L-proline) or asymmetric hydrogenation .

- Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase). (R)-enantiomers may show 10–20× higher IC values due to steric hindrance .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., NMDA receptors). Prioritize derivatives with hydrogen bonds to GluN2B subunits .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and pKa values to predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.